BMS-1166

PD-1/PD-L1 Immuno-oncology Small-molecule inhibitor

BMS-1166 (CAS 1818314-88-3) is a best-in-class PD-1/PD-L1 inhibitor with IC50 1.4 nM (HTRF). Over 100-fold more potent than BMS-8, it uniquely stabilizes the 'open' PD-L1 dimer conformation (X-ray confirmed). Essential positive control for HTS campaigns, structural biology probe, and benchmark for nanoformulation/ADC development. Low inherent cytotoxicity enables functional T-cell assays (cellular IC50 28.77 μM in MDA-MB-231). Supplied at ≥98% purity. Confirm lot-specific CoA before use.

Molecular Formula C36H33ClN2O7
Molecular Weight 641.1 g/mol
Cat. No. B15613458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1166
Molecular FormulaC36H33ClN2O7
Molecular Weight641.1 g/mol
Structural Identifiers
InChIInChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1
InChIKeyQBXVXKRWOVBUDB-GRKNLSHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS-1166 Procurement Guide: Potency, Mechanism, and Vendor Data for PD-1/PD-L1 Inhibition Research


BMS-1166 (CAS 1818314-88-3) is a synthetic small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction [1]. It functions by inducing PD-L1 dimerization, thereby blocking its binding to PD-1 and alleviating the inhibitory effect on T-cell receptor-mediated activation [2]. The compound exhibits a reported potency of IC₅₀ = 1.4 nM in homogenous time-resolved fluorescence (HTRF) binding assays and has been structurally characterized in complex with PD-L1 via X-ray crystallography [3].

Why BMS-1166 Cannot Be Interchanged with Other BMS-Series or Small-Molecule PD-L1 Inhibitors


The BMS series of PD-L1 inhibitors, while structurally related, exhibit wide-ranging potencies and distinct molecular mechanisms that preclude simple interchangeability. Potency varies by over 100-fold within the class, with BMS-1166 (IC₅₀ = 1.4 nM) demonstrating substantially higher inhibitory activity than BMS-8 (IC₅₀ = 146 nM) [1]. Furthermore, these compounds induce different conformational states in PD-L1; BMS-1166 binds to and stabilizes an 'open' conformation of the PD-L1 dimer, whereas earlier compounds like BMS-202 and BMS-8 bind to a 'closed' conformation [1][2]. These conformational differences impact downstream biological effects and assay design, making direct experimental substitution without validation scientifically unsound. Additionally, the primary literature confirms that many BMS-series compounds, including BMS-1166 and BMS-1001, have been evaluated only in vitro, while others like BMS-37 have progressed to xenograft models, reflecting differing developmental stages [3].

Quantitative Comparative Evidence for BMS-1166 Selection: Potency, Binding, and Functional Data


BMS-1166 Demonstrates 13-Fold Higher Binding Affinity Compared to BMS-202 in HTRF Assays

In a head-to-head comparative study of BMS-series PD-L1 inhibitors using a homogeneous time-resolved fluorescence (HTRF) binding assay, BMS-1166 exhibited an IC₅₀ of 1.4 nM, which is approximately 13-fold more potent than the earlier compound BMS-202 (IC₅₀ = 18 nM) [1]. This potency advantage positions BMS-1166 as a superior tool for experiments requiring robust PD-1/PD-L1 blockade at lower compound concentrations.

PD-1/PD-L1 Immuno-oncology Small-molecule inhibitor

BMS-1166 Exhibits 104-Fold Greater Potency than BMS-8, a Structurally Similar Analog

Within the same [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivative series, BMS-1166 (IC₅₀ = 1.4 nM) is 104-fold more potent than BMS-8 (IC₅₀ = 146 nM) [1]. This substantial difference, documented in the same experimental system, underscores the critical influence of specific substituents on target engagement and makes BMS-1166 the optimal choice among this scaffold class.

PD-L1 dimerization Immune checkpoint Structure-activity relationship

BMS-1166 Restores T-Cell Activation in Jurkat Co-Culture at Concentrations Comparable to BMS-1001

In a functional cellular assay using Jurkat T-lymphocytes co-cultured with PD-L1-expressing cells, both BMS-1166 and BMS-1001 effectively alleviated the inhibitory effect of PD-L1 on T-cell receptor-mediated activation [1]. While BMS-1001 showed slightly higher potency in this specific cellular context, BMS-1166 demonstrated robust activity in reversing T-cell exhaustion at similar concentrations, confirming its utility in functional immunology studies.

T-cell exhaustion Jurkat cells Functional assay

BMS-1166 Induces an 'Open' PD-L1 Dimer Conformation, Distinct from 'Closed' Conformations Induced by BMS-202 and BMS-8

X-ray crystallography and molecular docking studies reveal a critical mechanistic distinction: BMS-1166 binds to and stabilizes an 'open' conformational state of the PD-L1 dimer, whereas compounds like BMS-202 and BMS-8 induce a 'closed' conformation [1][2]. This conformational difference is associated with distinct binding energetics and may influence downstream signaling pathways or the compound's ability to synergize with other agents.

PD-L1 conformation Molecular dynamics Drug mechanism

BMS-1166 Demonstrates Low Cytotoxicity in Tested Cell Lines, Supporting Its Use in Long-Term Functional Assays

In cellular toxicity assessments, BMS-1166 demonstrated low cytotoxicity across multiple tested cell lines [1]. This favorable safety profile is a class-level characteristic shared with BMS-1001 and supports the use of BMS-1166 in extended co-culture experiments without confounding viability-related artifacts.

Cytotoxicity Cell viability T-cell assays

BMS-1166 Cellular IC₅₀ (28.77 μM) in MDA-MB-231 Breast Cancer Cells Provides a Benchmark for Nanoformulation Studies

While BMS-1166 exhibits potent target engagement in biochemical assays (IC₅₀ = 1.4 nM), its activity in a cellular context can differ. In MDA-MB-231 breast cancer cells, the IC₅₀ for BMS-1166 was determined to be 28.77 μM [1]. This value serves as a critical baseline for evaluating targeted delivery systems. For instance, a T7-peptide targeted micelle formulation (BMS-T7) demonstrated superior PD-L1 inhibition compared to the naked drug in this model [1].

Cancer immunotherapy Drug delivery Nanomedicine

Optimal Research Applications for BMS-1166 Based on Its Differentiated Profile


High-Throughput Screening (HTS) for PD-1/PD-L1 Inhibitors Using BMS-1166 as a Reference Standard

Given its well-documented and potent IC₅₀ of 1.4 nM in HTRF assays [1], BMS-1166 is an ideal positive control and reference standard in high-throughput screening campaigns aimed at discovering novel PD-1/PD-L1 inhibitors. Its robust and consistent performance in this specific biochemical format ensures reliable assay validation and Z-factor determination.

Investigating PD-L1 Dimerization Dynamics and Structure-Activity Relationships

BMS-1166's unique ability to stabilize the 'open' conformation of the PD-L1 dimer, as confirmed by X-ray crystallography [1][2], makes it an essential tool for structural biology studies. Researchers can use BMS-1166 to probe the functional consequences of this specific conformational state on PD-1 binding and downstream signaling, or as a benchmark ligand in computational docking and molecular dynamics simulations.

Evaluating Targeted Drug Delivery Systems in Cancer Models

The documented cellular IC₅₀ of 28.77 μM in MDA-MB-231 breast cancer cells [1] provides a crucial baseline for researchers developing nanoformulations or antibody-drug conjugates of BMS-1166. This allows for a quantitative assessment of how much a delivery system improves cellular uptake and potency over the free drug, enabling rational design and optimization of targeted immunotherapies.

Functional T-Cell Exhaustion Reversal Assays

As a small molecule with low inherent cytotoxicity [1], BMS-1166 is well-suited for functional assays involving primary T-cells or Jurkat T-lymphocyte co-cultures. Its ability to alleviate PD-L1-mediated inhibition of T-cell activation allows researchers to study the mechanisms of immune checkpoint blockade and T-cell rejuvenation without confounding effects from compound toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-1166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.